4-N-pyridin-4-ylpyridine-3,4-diamine
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Overview
Description
4-N-pyridin-4-ylpyridine-3,4-diamine is an organic compound that features a pyridine ring substituted with two amino groups at the 3 and 4 positions, and another pyridine ring attached at the 4 position of the first pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-pyridin-4-ylpyridine-3,4-diamine typically involves the following steps:
Dehydrogenation Amination of Pyridine: This method involves the dehydrogenation of pyridine followed by amination using appropriate hydrogenation reagents to introduce the amino groups at the 3 and 4 positions.
Amination of Pyridine Ring: Another method involves the direct amination of the pyridine ring at the 3 and 4 positions using suitable amination reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-N-pyridin-4-ylpyridine-3,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-N-pyridin-4-ylpyridine-3,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-N-pyridin-4-ylpyridine-3,4-diamine involves its interaction with molecular targets such as potassium channels. By inhibiting potassium channel efflux, the compound increases the duration of the action potential, leading to enhanced acetylcholine release and muscle contraction . This mechanism is particularly relevant in the context of its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound features a similar pyridine structure but with carboxamide groups instead of amino groups.
4-Aminopyridine: A simpler compound with a single amino group at the 4 position of the pyridine ring.
Uniqueness
4-N-pyridin-4-ylpyridine-3,4-diamine is unique due to its dual amino substitution and the presence of an additional pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H10N4 |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-N-pyridin-4-ylpyridine-3,4-diamine |
InChI |
InChI=1S/C10H10N4/c11-9-7-13-6-3-10(9)14-8-1-4-12-5-2-8/h1-7H,11H2,(H,12,13,14) |
InChI Key |
IHGZOCSHQUFQCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC2=C(C=NC=C2)N |
Origin of Product |
United States |
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